3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid
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Overview
Description
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C12H16O8. It is characterized by a cyclohexane ring substituted with four carboxylic acid groups and two methyl groups at the 3 and 6 positions.
Preparation Methods
The synthesis of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . Industrial production methods may vary, but they generally involve similar oxidation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid can be compared with other cyclohexane derivatives such as:
Cyclohexane-1,2,4,5-tetracarboxylic acid: Lacks the methyl groups at the 3 and 6 positions, resulting in different chemical properties and reactivity.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: Contains additional oxo groups, leading to distinct electronic and structural characteristics.
The presence of methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications .
Properties
CAS No. |
650622-15-4 |
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Molecular Formula |
C12H16O8 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3,6-dimethylcyclohexane-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C12H16O8/c1-3-5(9(13)14)7(11(17)18)4(2)8(12(19)20)6(3)10(15)16/h3-8H,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
KCJZRMCALPKDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(C1C(=O)O)C(=O)O)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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